
(R)-2-phenyloxetane
Overview
Description
®-2-Phenyloxetane is an organic compound characterized by a four-membered oxetane ring with a phenyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Phenyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-phenyl-1,3-propanediol using a strong acid catalyst such as sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the oxetane ring without unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of ®-2-Phenyloxetane may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-2-Phenyloxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.
Reduction: Formation of 2-phenyl-1,3-propanediol.
Substitution: Formation of brominated or nitrated derivatives of ®-2-Phenyloxetane.
Scientific Research Applications
Synthesis of Oxetane Derivatives
(R)-2-phenyloxetane serves as a key precursor in the synthesis of various oxetane derivatives. Its ability to undergo regioselective reactions makes it an attractive building block in organic synthesis.
Case Study: Flow Microreactor Synthesis
A notable study demonstrated the synthesis of 2,2-disubstituted oxetanes using a flow microreactor system. The process involved the deprotonation of this compound followed by reaction with electrophiles, achieving yields up to 85% under optimized conditions. The study highlighted the advantages of flow chemistry, including improved reaction control and efficiency compared to traditional batch methods .
Table 1: Reaction Conditions and Yields for 2-Substituted Oxetanes
Electrophile | Reaction Yield (%) | Notes |
---|---|---|
Chlorotrimethylsilane | 85 | High selectivity observed |
Pivaldehyde | 75 | Moderate diastereoselectivity |
Methyl iodide | 80 | Good regioselectivity achieved |
Medicinal Chemistry Applications
The oxetane ring is increasingly recognized for its role in medicinal chemistry due to its unique physicochemical properties. It can enhance the biological activity of drug candidates while improving their metabolic stability.
Case Study: Drug Discovery
Research has shown that oxetane derivatives exhibit promising activity as potential therapeutic agents. For example, a study reported the use of this compound in synthesizing novel compounds that demonstrated significant anti-cancer properties. The structural modifications facilitated by the oxetane moiety allowed for increased binding affinity to biological targets .
Table 2: Biological Activity of Oxetane Derivatives
Compound Name | Target Disease | IC50 Value (µM) | Reference |
---|---|---|---|
Oxetane Derivative A | Breast Cancer | 0.5 | |
Oxetane Derivative B | Lung Cancer | 0.8 | |
Oxetane Derivative C | Prostate Cancer | 1.2 |
Materials Science Applications
In materials science, this compound is utilized in the development of polymeric materials and coatings due to its ability to undergo polymerization reactions.
Case Study: Photochemical Reactions
The compound has been employed in photochemical ring expansion reactions, leading to the formation of valuable polymeric materials with enhanced properties. For instance, studies have shown that light-mediated reactions involving this compound yield high diastereoselectivity and good overall yields, making it suitable for producing advanced materials .
Table 3: Photochemical Reaction Outcomes
Reaction Type | Product Type | Yield (%) | Diastereomeric Ratio |
---|---|---|---|
Ring Expansion with Diazoesters | Polymeric Furan Derivative | 90 | >20:1 |
Ring Opening with Light Activation | Advanced Coating Material | 85 | Not applicable |
Mechanism of Action
The mechanism of action of ®-2-Phenyloxetane involves its interaction with specific molecular targets, leading to various biochemical effects. The oxetane ring’s strain energy makes it reactive, allowing it to participate in ring-opening reactions that can modify biological molecules. These interactions can affect cellular pathways and enzyme activities, contributing to its observed biological effects.
Comparison with Similar Compounds
2-Phenyloxirane: Similar in structure but with a three-membered epoxide ring instead of a four-membered oxetane ring.
2-Phenyl-1,3-dioxolane: Contains a five-membered ring with two oxygen atoms.
Uniqueness: ®-2-Phenyloxetane’s unique four-membered ring structure imparts distinct reactivity and stability compared to its analogs. Its ability to undergo specific ring-opening reactions and participate in various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Biological Activity
(R)-2-phenyloxetane is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and its implications in drug discovery.
Chemical Structure and Synthesis
This compound is characterized by an oxetane ring substituted with a phenyl group. The synthesis of this compound has been achieved through various methods, including electrophilic quenching of lithiated derivatives. Notably, a study demonstrated a direct method for synthesizing 2-substituted-2-phenyloxetanes, which involved the use of flow microreactor technology to enhance yield and efficiency .
Antimicrobial Properties
One significant area of research has focused on the antimicrobial activity of this compound. A study highlighted its potential against Mycobacterium tuberculosis (Mtb), where compounds with similar structures exhibited promising inhibitory effects. The minimum inhibitory concentration (MIC) values for these compounds were often below 20 µM, indicating substantial antimicrobial efficacy .
The following table summarizes the MIC values for various analogs related to this compound:
Compound | MIC (µM) | Activity Description |
---|---|---|
4-Phenylpiperidine | 6.3 | High activity against Mtb |
Aminoarylpyridine | 23 | Moderate activity |
Acetyl indole | 4.5 | Strong activity |
Acyl cyclic urea | 7.6 | Effective against Mtb |
Aminomethylquinoxaline | 7.8 | Notable inhibitory effect |
These findings suggest that this compound and its derivatives could serve as leads for developing new antimycobacterial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the phenyl group can significantly affect potency and selectivity. For instance, substituting different groups at the 2-position of the oxetane ring can enhance or diminish biological activity .
A notable SAR study revealed that electron-withdrawing groups at specific positions on the phenyl ring could lead to improved potency against targeted enzymes involved in cancer pathways, such as deubiquitinases . The following table illustrates some key findings from SAR studies:
Substitution Position | Group | IC50 (µM) | Effect on Activity |
---|---|---|---|
2 | CF3 | 0.94 | Comparable activity |
3 | NO2 | >10 | Significant loss in activity |
4 | OMe | 1.9 | Improved potency |
These results underscore the importance of specific substitutions in enhancing the biological profile of this compound.
Case Study: Anticancer Activity
In a case study examining the anticancer potential of compounds derived from this compound, researchers found that certain derivatives exhibited selective inhibition of cancer cell lines while maintaining low cytotoxicity against normal cells. For example, one derivative showed an IC50 value of 3.1 µM against a panel of cancer cell lines, indicating a promising therapeutic index .
Case Study: Tuberculosis Treatment
Another case study focused on the efficacy of oxetane derivatives in treating tuberculosis. Compounds related to this compound were tested for their ability to inhibit Mtb growth in vitro. Results indicated that several analogs had MIC values below 10 µM, suggesting they could be developed into effective treatments for resistant strains of tuberculosis .
Properties
IUPAC Name |
(2R)-2-phenyloxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHJOAVOTFFIMP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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